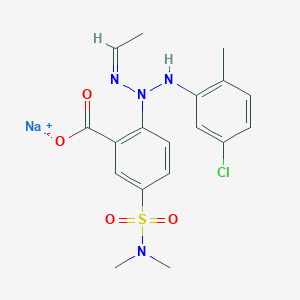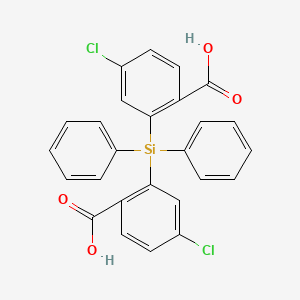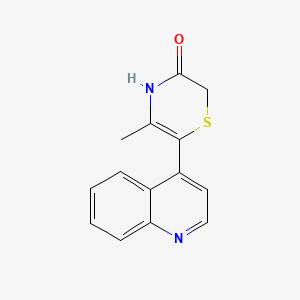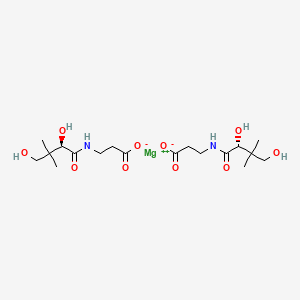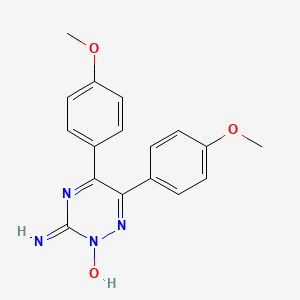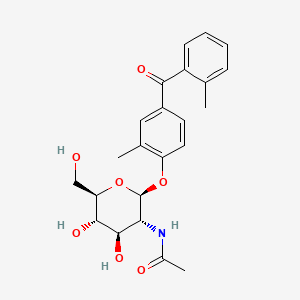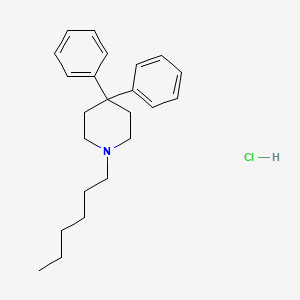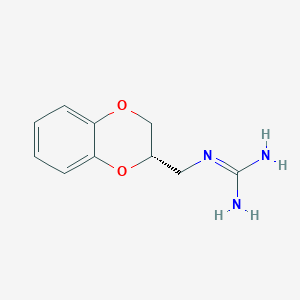
3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate: is a complex organic compound that belongs to the class of pyranoacridinium derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The perchlorate salt form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate typically involves a multi-step process:
Formation of the Acridinium Core: The acridinium core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzaldehyde and a suitable ketone under acidic conditions.
Introduction of the Pyrano Ring: The pyrano ring is introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization.
Functional Group Modifications: The acetyloxy and methoxy groups are introduced through esterification and methylation reactions, respectively.
Formation of the Perchlorate Salt: The final step involves the conversion of the compound into its perchlorate salt form by reacting it with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyloxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acridinium core, potentially converting it to a dihydroacridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydroacridine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound has shown potential as a fluorescent probe due to its ability to emit light upon excitation. This makes it useful in imaging and diagnostic applications.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their potential as anticancer agents. The presence of the acridinium core is known to intercalate with DNA, disrupting cellular processes in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its stability and solubility make it suitable for incorporation into various polymer matrices.
作用機序
The mechanism of action of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate involves its interaction with biological macromolecules such as DNA and proteins. The acridinium core can intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can generate reactive oxygen species upon light activation, further contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
- 3H-Pyrano(2,3-c)acridinium, 7-hydroxy-6-methoxy-3,3,12-trimethyl-, perchlorate
- 3H-Pyrano(2,3-c)acridinium, 7-(methoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
- 3H-Pyrano(2,3-c)acridinium, 7-(ethoxy)-6-methoxy-3,3,12-trimethyl-, perchlorate
Uniqueness
The uniqueness of 3H-Pyrano(2,3-c)acridinium, 7-(acetyloxy)-6-methoxy-3,3,12-trimethyl-, perchlorate lies in its specific functional groups, which confer distinct chemical and biological properties. The acetyloxy group enhances its reactivity and potential for further derivatization, while the methoxy group contributes to its stability and solubility. These features make it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
58494-21-6 |
|---|---|
分子式 |
C22H22ClNO8 |
分子量 |
463.9 g/mol |
IUPAC名 |
(6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-12-ium-7-yl) acetate;perchlorate |
InChI |
InChI=1S/C22H22NO4.ClHO4/c1-13(24)26-21-14-8-6-7-9-16(14)23(4)20-15-10-11-22(2,3)27-17(15)12-18(25-5)19(20)21;2-1(3,4)5/h6-12H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
HPVKFLSDXNORHH-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1=C2C(=CC3=C(C2=[N+](C4=CC=CC=C41)C)C=CC(O3)(C)C)OC.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


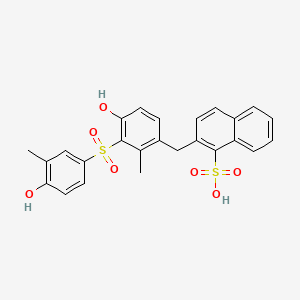
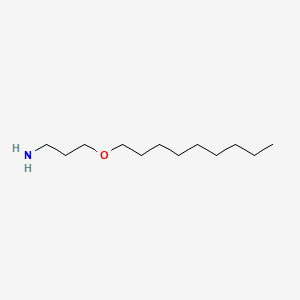
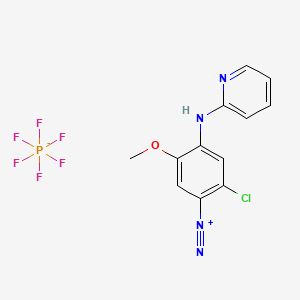
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
